molecular formula C9H11Cl2N3S B2361208 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride CAS No. 2155852-54-1

4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B2361208
CAS No.: 2155852-54-1
M. Wt: 264.17
InChI Key: KCJDYCLFSTWJDZ-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 2-aminothiazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The final product is often obtained as a dihydrochloride salt to improve its stability and solubility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiazole or pyridine rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities.

    Pyridine derivatives: Compounds such as 2-aminopyridine and 4-methylpyridine are structurally related.

Uniqueness: 4-Methyl-5-(pyridin-2-yl)-1,3-thiazol-2-amine dihydrochloride is unique due to the combination of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.2ClH/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7;;/h2-5H,1H3,(H2,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJDYCLFSTWJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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